![molecular formula C8H11F5O4S B2412502 [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate CAS No. 2416231-35-9](/img/structure/B2412502.png)
[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F5O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a difluoroethyl moiety, further connected to an oxan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting product is purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control. The product is then subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The difluoroethyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted products with the nucleophile replacing the trifluoromethanesulfonate group.
Oxidation: Oxidized products with the difluoroethyl group converted to corresponding carbonyl compounds.
Reduction: Reduced products with the difluoroethyl group converted to corresponding alcohols.
Hydrolysis: Alcohol and trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing difluoroethyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This facilitates the attack by nucleophiles, leading to the formation of substituted products. The difluoroethyl group can also participate in various reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethyl trifluoromethanesulfonate
- 2,2-Difluoro-2-(oxan-4-yl)ethyl methanesulfonate
Uniqueness
[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate is unique due to the presence of both difluoroethyl and oxan-4-yl groups, which impart distinct reactivity and properties. The combination of these groups with the trifluoromethanesulfonate moiety makes it a versatile reagent in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
[2,2-difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F5O4S/c9-7(10,6-1-3-16-4-2-6)5-17-18(14,15)8(11,12)13/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGDMDNHGZQHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)
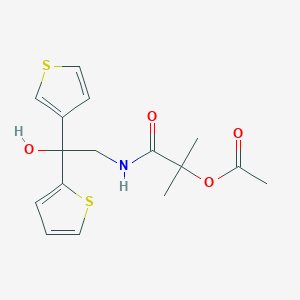
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/new.no-structure.jpg)
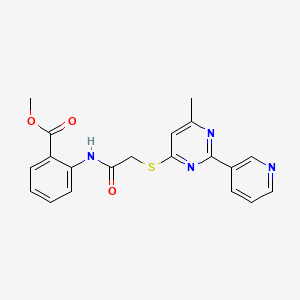
![2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-5-(4-fluorophenyl)-4-methyl-1H-imidazole](/img/structure/B2412429.png)
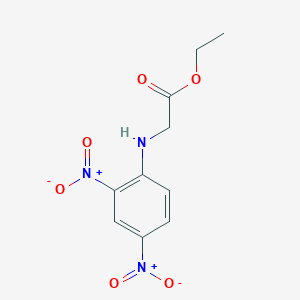
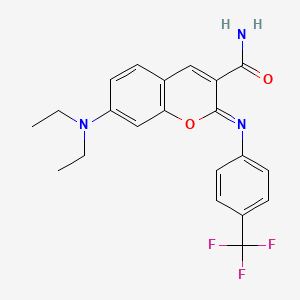
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)
![4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2412437.png)
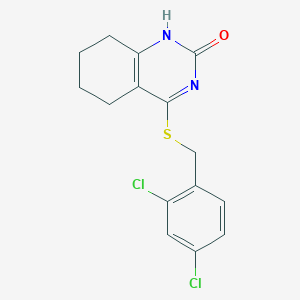
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)
